molecular formula C23H26FN9O2S B4308708 8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-FLUOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-FLUOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B4308708
M. Wt: 511.6 g/mol
InChI Key: DUFOHDUIIOURJT-UHFFFAOYSA-N
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Description

The compound 8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-FLUOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazine ring, a piperidine moiety, and a purine scaffold, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-FLUOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with piperidine and an amine source under controlled conditions.

    Attachment of the Purine Scaffold: The purine scaffold is introduced through a nucleophilic substitution reaction, where the triazine intermediate reacts with a purine derivative.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is attached via a substitution reaction, often using a fluorobenzyl halide and a suitable base.

    Final Assembly: The final compound is assembled by linking the triazine and purine moieties through a thioether bond, typically using a thiol reagent and appropriate coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazine and purine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under suitable conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Amines: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand or catalyst in various organic reactions.

Biology and Medicine

    Pharmacological Studies: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and mechanisms.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-FLUOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The triazine and purine moieties are likely involved in binding to the active site of the target, while the fluorobenzyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 8-{[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]thio}-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-{[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]thio}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The presence of the fluorobenzyl group in 8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-FLUOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a unique candidate for further research and development.

Properties

IUPAC Name

8-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methylsulfanyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN9O2S/c1-30-18-17(19(34)31(2)23(30)35)33(12-14-8-4-5-9-15(14)24)22(28-18)36-13-16-26-20(25)29-21(27-16)32-10-6-3-7-11-32/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFOHDUIIOURJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=NC(=NC(=N3)N4CCCCC4)N)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-FLUOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-FLUOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 3
Reactant of Route 3
8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-FLUOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 4
Reactant of Route 4
8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-FLUOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 5
Reactant of Route 5
8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-FLUOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 6
Reactant of Route 6
8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-FLUOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

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